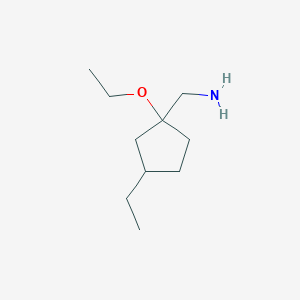

(1-Ethoxy-3-ethylcyclopentyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(1-ethoxy-3-ethylcyclopentyl)methanamine |

InChI |

InChI=1S/C10H21NO/c1-3-9-5-6-10(7-9,8-11)12-4-2/h9H,3-8,11H2,1-2H3 |

InChI Key |

ZCAMBCKCLWRWHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)(CN)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 3 Ethylcyclopentyl Methanamine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For (1-Ethoxy-3-ethylcyclopentyl)methanamine (I), the analysis begins by identifying the key functional groups: a primary amine, an ether, and a substituted cyclopentane (B165970) core.

The primary disconnection points are the C-N bond of the aminomethyl group and the C-O bond of the ethoxy group. This leads to two main retrosynthetic pathways:

Pathway A: Disconnecting the aminomethyl group first suggests a precursor such as a 1-ethoxy-3-ethylcyclopentanecarbaldehyde or a related carboxylic acid derivative (II). This simplifies the target to the formation of the C-N bond, which can be achieved through various amination strategies. Further disconnection of the ethoxy group from the cyclopentane ring in precursor (II) points towards a 1-hydroxy-3-ethylcyclopentanecarbonitrile or a similar intermediate (III), which could be derived from 3-ethylcyclopentanone (B81463) (IV).

Pathway B: Alternatively, disconnecting the ethoxy group first leads to a (1-hydroxy-3-ethylcyclopentyl)methanamine intermediate (V). This pathway prioritizes the formation of the ether linkage. The aminomethyl group in (V) can be retrosynthetically traced back to a nitrile or a similar functional group on a 1-hydroxy-3-ethylcyclopentane precursor (VI), which again can be derived from 3-ethylcyclopentanone (IV).

Both pathways converge on the key intermediate, 3-ethylcyclopentanone (IV), a readily accessible starting material. The choice of pathway would depend on the efficiency and stereocontrol offered by the specific reactions in the forward synthesis.

Retrosynthetic Scheme for this compound

| Target Molecule | Retrosynthetic Precursors | Key Intermediates | Starting Material |

| This compound (I) | 1-Ethoxy-3-ethylcyclopentanecarbaldehyde (II) | 1-Hydroxy-3-ethylcyclopentanecarbonitrile (III) | 3-Ethylcyclopentanone (IV) |

| (1-Hydroxy-3-ethylcyclopentyl)methanamine (V) | 1-Hydroxy-3-ethylcyclopentane derivative (VI) |

Exploration of Synthetic Pathways to 1-Substituted Cyclopentylmethanamines

The construction of the 1-substituted cyclopentylmethanamine (B1347104) scaffold can be achieved through various synthetic routes. The key steps involve the formation of the cyclopentane ring, introduction of the aminomethyl group, and the installation of the ether functionality.

Amination Strategies for Cyclopentane Derivatives

Several methods can be employed to introduce the aminomethyl group onto the cyclopentane ring. One common approach is the reductive amination of a cyclopentanone (B42830). researchgate.netresearchgate.net For instance, 3-ethylcyclopentanone can undergo reductive amination to yield cyclopentylamine (B150401) derivatives. researchgate.net However, to obtain the target structure, the aminomethyl group needs to be at the 1-position, which often requires starting with a precursor that already has a one-carbon extension at that position.

A more direct strategy involves the reduction of a nitrile group. Starting from 3-ethylcyclopentanone, a Strecker-type reaction or the addition of a cyanide source can generate a 1-cyano-3-ethylcyclopentanol intermediate. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the desired (1-hydroxy-3-ethylcyclopentyl)methanamine.

Another approach is the amination of a suitable leaving group. A (1-ethoxy-3-ethylcyclopentyl)methyl halide or sulfonate could be reacted with an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia under appropriate conditions.

Etherification Approaches for Cyclopentanol (B49286) Intermediates

The formation of the ethoxy group is typically achieved through an etherification reaction of a cyclopentanol intermediate. The Williamson ether synthesis is a classic and widely used method. chegg.com This involves deprotonating the hydroxyl group of a (1-hydroxy-3-ethylcyclopentyl)methanamine derivative with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide). chegg.com

Alternatively, acid-catalyzed etherification can be employed, where the cyclopentanol reacts with ethanol (B145695) in the presence of a strong acid catalyst. However, this method can sometimes lead to side reactions like elimination, especially with tertiary alcohols. Zeolites have also been shown to be effective catalysts for the gas-phase etherification of cyclopentanol with alcohols like methanol (B129727) and ethanol to produce cyclopentyl ethers. dntb.gov.uaicct.czresearchgate.net

Stereoselective Synthesis Considerations

The target molecule, this compound, contains two stereocenters (at C1 and C3 of the cyclopentane ring), which means it can exist as different stereoisomers (diastereomers and enantiomers). Controlling the stereochemistry during the synthesis is crucial for obtaining a specific isomer.

Diastereoselectivity in Cyclopentane Annulation

The relative stereochemistry between the substituents at the C1 and C3 positions is determined during the formation of the cyclopentane ring or in subsequent functionalization steps. Cyclopentane annulation reactions, which involve the formation of the five-membered ring, can be designed to control diastereoselectivity. wikipedia.org For example, palladium-catalyzed annulation reactions can provide substituted cyclopentenes with high diastereoselectivity. acs.orgorganic-chemistry.orgacs.org Subsequent stereocontrolled functionalization of the double bond can then establish the desired relative stereochemistry of the substituents.

The stereochemical outcome of reactions on the pre-formed cyclopentane ring is often influenced by the existing stereocenter at C3. For instance, the nucleophilic addition to the carbonyl group of 3-ethylcyclopentanone can proceed with a certain degree of diastereoselectivity, influenced by the steric hindrance of the ethyl group.

Enantioselective Formation of Chiral Centers

To obtain a single enantiomer of the target compound, an enantioselective synthesis is required. This can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a key reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. mdpi.com For example, enantioselective versions of Michael additions, aldol (B89426) reactions, or hydrogenations are well-established methods for creating chiral centers in cyclic systems. nih.gov Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral cyclic compounds. organic-chemistry.org

Resolution: A racemic mixture of the final product or an intermediate can be separated into its individual enantiomers through resolution techniques, such as crystallization with a chiral resolving agent or chiral chromatography.

The synthesis of chiral cyclopentenones, which can be versatile intermediates, has been extensively studied and provides various methods for establishing chirality in five-membered rings. acs.org The choice of strategy for enantioselective synthesis will depend on the specific synthetic route and the availability of suitable chiral catalysts or auxiliaries.

Chemical Reactivity and Transformation Studies of 1 Ethoxy 3 Ethylcyclopentyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group is a key site of reactivity in (1-Ethoxy-3-ethylcyclopentyl)methanamine, readily participating in a variety of nucleophilic reactions.

The lone pair of electrons on the nitrogen atom of the primary amine confers significant nucleophilicity, enabling it to react with a range of electrophiles.

Acylation Reactions:

In the presence of acylating agents such as acyl chlorides or anhydrides, this compound is expected to undergo acylation to form the corresponding N-substituted amide. youtube.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. youtube.com

The general transformation can be represented as follows:

This compound + R-COCl → N-((1-Ethoxy-3-ethylcyclopentyl)methyl)acetamide + HCl

Illustrative Data for Acylation Reactions:

| Acylating Agent | Product | Reaction Conditions | Expected Yield |

| Acetyl Chloride | N-((1-Ethoxy-3-ethylcyclopentyl)methyl)acetamide | Pyridine, 0°C to rt | High |

| Benzoyl Chloride | N-((1-Ethoxy-3-ethylcyclopentyl)methyl)benzamide | Pyridine, rt | High |

Alkylation Reactions:

Alkylation of the primary amine can be achieved using alkyl halides. However, these reactions are often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the alkylated amine product is often more nucleophilic than the starting amine. masterorganicchemistry.comyoutube.com To achieve mono-alkylation, specific strategies such as reductive amination are generally preferred. masterorganicchemistry.com The reaction with an excess of an alkyl halide, particularly a reactive one like methyl iodide, would likely lead to the formation of the quaternary ammonium salt. masterorganicchemistry.com

Expected Products from Alkylation with Methyl Iodide:

| Product | Degree of Alkylation |

| (1-Ethoxy-3-ethylcyclopentyl)-N-methylmethanamine | Secondary Amine |

| (1-Ethoxy-3-ethylcyclopentyl)-N,N-dimethylmethanamine | Tertiary Amine |

| (1-Ethoxy-3-ethylcyclopentyl)-N,N,N-trimethylmethanaminium iodide | Quaternary Ammonium Salt |

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgchemistrysteps.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgyoutube.comlibretexts.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the imine product. wikipedia.orgyoutube.com The optimal pH for this reaction is generally mildly acidic (around 4-5), as a lower pH would protonate the amine, reducing its nucleophilicity, while a higher pH would not be sufficient to protonate the hydroxyl group of the intermediate to facilitate its departure as water. chemistrysteps.com

The general mechanism involves:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine.

Representative Condensation Reactions:

| Carbonyl Compound | Product (Imine) | Catalyst |

| Acetone | N-((1-Ethoxy-3-ethylcyclopentyl)methyl)propan-2-imine | Mild Acid |

| Benzaldehyde (B42025) | N-((1-Ethoxy-3-ethylcyclopentyl)methyl)-1-phenylmethanimine | Mild Acid |

Stability and Reactivity of the Ether Linkage

Ethers are generally characterized by their chemical stability and are unreactive towards many reagents. openstax.org However, under specific conditions, the ether linkage in this compound can be cleaved.

The ether bond is resistant to hydrolysis under basic and neutral conditions. This is because the leaving group would be an alkoxide ion, which is a strong base and therefore a poor leaving group. stackexchange.com Consequently, this compound is expected to be stable in the presence of aqueous bases.

Under acidic conditions, hydrolysis can occur, although it is typically slow. The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). stackexchange.com

The cleavage of ethers is most effectively achieved with strong acids, particularly hydrohalic acids like HBr and HI. openstax.orglibretexts.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. openstax.orglibretexts.orgwikipedia.org

In the case of this compound, the ether is formed between a primary carbon (of the ethoxy group) and a tertiary carbon (of the cyclopentane (B165970) ring). Cleavage would likely proceed via an SN1 mechanism due to the ability to form a stable tertiary carbocation on the cyclopentane ring. openstax.orglibretexts.org

The reaction with a strong acid like HI would proceed as follows:

Protonation of the ether oxygen.

Departure of ethanol (B145695) (a neutral molecule and good leaving group) to form a tertiary carbocation on the cyclopentane ring.

Nucleophilic attack by the iodide ion on the carbocation to form 1-iodo-3-ethylcyclopentyl)methanamine.

Predicted Products of Ether Cleavage with HI:

| Product 1 | Product 2 |

| (1-Iodo-3-ethylcyclopentyl)methanamine | Ethanol |

Reactions Involving the Cyclopentane Ring

The cyclopentane ring in this compound is a saturated carbocycle and is therefore generally unreactive under many conditions. The ring itself does not possess inherent functionality that would make it susceptible to common organic transformations.

Cyclopentane exists in non-planar conformations, such as the "envelope" and "half-chair" forms, to alleviate ring strain, which is a combination of angle strain and torsional strain. libretexts.orgwikipedia.org This puckering makes cyclopentane relatively stable, with less ring strain than cyclopropane (B1198618) or cyclobutane. wikipedia.orgpressbooks.pub As a result, the cyclopentane ring in this compound is not expected to undergo ring-opening reactions under typical conditions. Its reactivity would be limited to radical substitution reactions under harsh conditions (e.g., high temperature or UV light), which are generally non-selective. The substituents on the ring, however, can influence the stereochemical outcome of reactions at the amine and ether functionalities.

Ring Expansion and Contraction Possibilities

The structural framework of this compound, featuring a primary amine adjacent to a substituted cyclopentane ring, presents intriguing possibilities for skeletal rearrangements, including ring expansion and contraction. These transformations are pivotal in synthetic chemistry for accessing larger or smaller carbocyclic systems, which might otherwise be challenging to construct directly.

One of the most pertinent potential reactions for ring expansion of a derivative of this compound is the Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.orgwikipedia.org This reaction classically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a cycloketone with a one-carbon expanded ring. wikipedia.org For the title compound, a preliminary hydrolysis of the ethoxy group would be necessary to yield the corresponding 1-aminomethyl-1-hydroxy-3-ethylcyclopentane.

Upon treatment with nitrous acid (HONO), the primary amine would be converted to a diazonium salt. This highly unstable intermediate can then undergo a rearrangement cascade. The loss of nitrogen gas (N₂) would generate a primary carbocation, which is expected to trigger a rapid researchgate.netacs.org-sigmatropic shift of one of the adjacent ring carbons. This concerted migration of a C-C bond from the cyclopentane ring to the exocyclic methylene (B1212753) carbon results in the formation of a more stable carbocation and, consequently, a six-membered ring. Subsequent quenching of the carbocation by water would lead to the formation of a 3-ethylcyclohexanone. The Tiffeneau-Demjanov rearrangement is a well-established method for the one-carbon homologation of cyclic ketones and is particularly effective for the synthesis of five, six, and seven-membered rings. wikipedia.orgorganicreactions.org

The general mechanism for this proposed transformation is outlined below:

Table 1: Proposed Tiffeneau-Demjanov Ring Expansion of a this compound Derivative

| Step | Reactant | Reagents | Intermediate | Product | Ring Size Change |

| 1 | This compound | H₃O⁺ | (1-Hydroxy-3-ethylcyclopentyl)methanamine | - | None |

| 2 | (1-Hydroxy-3-ethylcyclopentyl)methanamine | HONO (NaNO₂, HCl) | Diazonium Salt | - | None |

| 3 | Diazonium Salt | - | Carbocation Intermediate | 3-Ethylcyclohexanone | +1 Carbon |

Ring contraction, while perhaps less directly suggested by the starting structure, could be envisioned through multi-step synthetic sequences involving derivatives of the title compound. For instance, if the cyclopentane ring were to be first expanded to a cyclohexane (B81311) and then appropriately functionalized, established ring contraction methodologies could be applied. One such strategy is the Favorskii rearrangement of α-haloketones, which can transform a six-membered ring into a five-membered ring carboxylic acid derivative. researchgate.net Another approach involves oxidative ring contractions, which can be mediated by various reagents. rsc.org These pathways, however, are speculative and would require significant chemical modifications of the initial structure.

Functionalization of the Cyclopentane Skeleton

The cyclopentane core of this compound offers several avenues for further chemical modification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The presence of the ethyl group at the 3-position and the geminal arrangement of the ethoxy and aminomethyl groups at the 1-position influence the reactivity and stereochemical outcome of such functionalization reactions.

A common strategy for the functionalization of carbocyclic rings involves the introduction of unsaturation, which can then serve as a handle for a variety of subsequent transformations. For instance, elimination of the ethoxy group or a derivative thereof could potentially lead to a cyclopentene (B43876) intermediate. This unsaturated scaffold is amenable to a wide range of reactions, including epoxidation, dihydroxylation, and various cycloadditions, to introduce new stereocenters and functional groups.

Alternatively, functionalization can be achieved through C-H activation or by leveraging the existing functional groups to direct the introduction of new substituents. While direct C-H functionalization of unactivated alkanes can be challenging, the development of advanced catalytic systems has made this an increasingly viable strategy.

More practically, the synthesis of densely functionalized cyclopentane derivatives often relies on tandem reaction sequences. nih.gov For example, a Michael addition followed by a radical cyclization and oxygenation can lead to cyclopentanes with multiple stereocenters. nih.gov While this would be applied to precursors of the title compound, it highlights a general strategy for building complexity on a cyclopentane ring.

The functionalization of cyclopentenone precursors also represents a powerful approach to highly substituted cyclopentane systems. worktribe.comacs.org By starting with a cyclopentenone bearing an ethyl group, a variety of nucleophilic additions and subsequent transformations could be employed to install the aminomethyl and ethoxy (or hydroxyl) functionalities, along with other desired groups.

Table 2: Potential Strategies for Cyclopentane Skeleton Functionalization

| Strategy | Key Intermediate/Precursor | Potential Reactions | Introduced Functional Groups |

| Introduction of Unsaturation | 3-Ethyl-1-methylenecyclopentane | Epoxidation, Dihydroxylation, Halogenation | Hydroxyl, Epoxide, Halogen |

| Tandem Reactions | α,β-Unsaturated Ester | Michael Addition, Radical Cyclization | Various, depending on reactants |

| Cyclopentenone Precursor | 3-Ethylcyclopentenone | Conjugate Addition, Aldol (B89426) Condensation | Amines, Alkyl groups, Hydroxyls |

| C-H Activation | Saturated Cyclopentane | Directed or Undirected C-H Functionalization | Halogens, Carbonyls, etc. |

It is important to note that the specific reactivity of this compound and its derivatives would need to be determined experimentally. The steric hindrance imposed by the ethyl and ethoxy groups, as well as the electronic effects of the substituents, would play a crucial role in dictating the feasibility and outcome of these potential transformations.

Derivatization and Analog Synthesis

Synthesis of Amide Derivatives

The primary amine of (1-Ethoxy-3-ethylcyclopentyl)methanamine serves as a versatile handle for the synthesis of a wide array of amide derivatives. This transformation is typically achieved through acylation reactions with various acylating agents.

Commonly, the amine is reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. For instance, the reaction with acetyl chloride would yield N-((1-ethoxy-3-ethylcyclopentyl)methyl)acetamide, while reaction with benzoyl chloride would produce N-((1-ethoxy-3-ethylcyclopentyl)methyl)benzamide. The choice of solvent for these reactions is typically an aprotic solvent like dichloromethane (B109758) or diethyl ether.

Alternatively, direct coupling of the amine with a carboxylic acid can be facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This method offers a milder alternative for sensitive substrates.

The resulting amide derivatives exhibit altered polarity, hydrogen bonding capabilities, and steric bulk compared to the parent amine, which can significantly influence their biological interactions.

Table 1: Examples of Amide Derivatives of this compound

| Acylating Agent | Amide Derivative |

| Acetyl chloride | N-((1-ethoxy-3-ethylcyclopentyl)methyl)acetamide |

| Benzoyl chloride | N-((1-ethoxy-3-ethylcyclopentyl)methyl)benzamide |

| Propanoic anhydride | N-((1-ethoxy-3-ethylcyclopentyl)methyl)propanamide |

| Acetic acid with EDC/HOBt | N-((1-ethoxy-3-ethylcyclopentyl)methyl)acetamide |

Formation of Imine and Enamine Intermediates

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. baranlab.orgijacskros.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. baranlab.orgijacskros.com The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water, for example, by azeotropic distillation. baranlab.org

For example, the reaction of this compound with benzaldehyde (B42025) in the presence of a catalytic amount of p-toluenesulfonic acid would yield N-((1-ethoxy-3-ethylcyclopentyl)methyl)-1-phenylmethanimine. The steric hindrance around the aminomethyl group might influence the reaction rate, potentially requiring longer reaction times or the use of dehydrating agents. baranlab.orgorganic-chemistry.org

While primary amines form imines, reaction with a carbonyl compound that can tautomerize could theoretically lead to enamine intermediates, although imine formation is generally favored for primary amines. libretexts.org These imine and enamine intermediates are valuable synthetic precursors for further functionalization, such as reduction to secondary amines or reaction with nucleophiles.

Quaternization of the Amine Nitrogen

The nucleophilic nitrogen atom of this compound can be alkylated to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, typically involves the treatment of the amine with an excess of an alkyl halide, such as methyl iodide or ethyl bromide.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. The initial product is a secondary amine, which can be further alkylated to a tertiary amine and finally to the quaternary ammonium salt. To drive the reaction to completion and ensure the formation of the quaternary salt, an excess of the alkylating agent and often elevated temperatures are employed.

For instance, exhaustive methylation of this compound with methyl iodide would yield (1-Ethoxy-3-ethylcyclopentyl)methanaminium iodide. The resulting quaternary ammonium salts are ionic compounds with significantly different solubility and biological properties compared to the parent primary amine.

Modifications to the Ethoxy Group

The ethoxy group of this compound can be modified, primarily through ether cleavage reactions, to generate the corresponding alcohol. This transformation is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgyoutube.comyoutube.com

The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. libretexts.orgyoutube.com For the ethoxy group, an SN2 mechanism is likely, where the protonated ether is attacked by the halide ion at the less sterically hindered ethyl group, leading to the formation of (1-hydroxy-3-ethylcyclopentyl)methanamine and ethyl halide. libretexts.org

The resulting primary alcohol opens up a new set of synthetic possibilities. It can be re-alkylated with different alkyl halides to introduce novel ether functionalities, or it can be oxidized to the corresponding aldehyde or carboxylic acid, providing further handles for derivatization.

Table 2: Potential Products from Ethoxy Group Modification

| Reagent | Product |

| HBr (excess) | (1-hydroxy-3-ethylcyclopentyl)methanamine hydrobromide |

| HI (excess) | (1-hydroxy-3-ethylcyclopentyl)methanamine hydroiodide |

Alterations of the Ethyl Substituent on the Cyclopentane (B165970) Ring

Modifying the ethyl substituent on the cyclopentane ring presents a greater synthetic challenge and would likely require a multi-step synthesis starting from a different precursor rather than direct modification of this compound.

One hypothetical approach could involve the synthesis of a 3-substituted-1-ethoxycyclopentane-1-carbonitrile intermediate. The substituent at the 3-position could be varied by employing different starting materials in a Michael addition or similar conjugate addition reaction. For example, using a propyl or isopropyl Grignard reagent in a conjugate addition to a suitable cyclopentenone derivative could introduce these alternative alkyl groups. baranlab.org

Subsequent reduction of the nitrile group to a primary amine would then yield the desired analogs, such as (1-ethoxy-3-propylcyclopentyl)methanamine or (1-ethoxy-3-isopropylcyclopentyl)methanamine. This approach allows for the systematic variation of the alkyl substituent at the 3-position, enabling the exploration of structure-activity relationships. The synthesis of such cyclopentane derivatives can be complex, and various strategies involving ring-closing reactions or rearrangements of other ring systems have been developed. baranlab.org

Table 3: Hypothetical Analogs with Modified Ethyl Substituent

Theoretical and Computational Chemistry Investigations

Conformational Analysis of the (1-Ethoxy-3-ethylcyclopentyl)methanamine Skeleton

The conformational landscape of this compound is primarily dictated by the flexibility of the cyclopentane (B165970) ring and the steric and electronic interactions of its substituents. The cyclopentane moiety avoids a planar conformation due to significant torsional strain, adopting puckered structures to relieve this strain. The two most common low-energy conformations for a cyclopentane ring are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry) forms. The presence of three substituents—an ethoxy group, an ethyl group, and a methanamine group—breaks the symmetry of the parent cyclopentane, leading to a complex potential energy surface with multiple unique conformers.

Computational energy minimization studies, typically employing Density Functional Theory (DFT) methods, can elucidate the relative stabilities of the various conformational isomers of this compound. The substituents can adopt either axial or equatorial-like positions on the puckered ring, giving rise to a number of diastereomeric conformers. The relative energies of these conformers are influenced by a combination of torsional strain within the ring and steric interactions between the substituents.

Theoretical calculations would likely reveal that conformers with the bulky ethyl and ethoxy groups in pseudo-equatorial positions are energetically favored to minimize 1,3-diaxial-like interactions. The orientation of the aminomethyl group will also be critical, with rotational isomers around the C-C bond further populating the conformational space.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Orientations (Ethoxy, Ethyl, Methanamine) | Relative Energy (kcal/mol) | Population (%) |

| A | Equatorial, Equatorial, Anti | 0.00 | 45.2 |

| B | Equatorial, Equatorial, Gauche | 0.25 | 25.7 |

| C | Equatorial, Axial, Anti | 1.50 | 5.5 |

| D | Axial, Equatorial, Anti | 2.00 | 2.5 |

| E | Equatorial, Axial, Gauche | 1.75 | 3.8 |

| F | Axial, Equatorial, Gauche | 2.25 | 1.6 |

Note: This data is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

The precise conformation of the cyclopentane ring can be quantitatively described using the Cremer-Pople puckering parameters. These parameters, derived from the displacement of each ring atom from a mean plane, define the amplitude of puckering and the phase angle, which describes the type of pucker (e.g., envelope, twist).

For an unsubstituted cyclopentane, the ring undergoes pseudorotation, a low-energy process where the pucker travels around the ring. However, in this compound, the substituents create a potential energy barrier to free pseudorotation, leading to preferential puckering modes. The location of the "flap" in the envelope conformation or the axis of the twist will be influenced by the positions of the substituents to alleviate steric strain. It is anticipated that the puckering would position the larger substituents in pseudo-equatorial sites to achieve maximum stability. For instance, an envelope conformation might preferentially place the C3 carbon (bearing the ethyl group) out of the plane, while a twist conformation would likely orient the ring to maximize the distance between all three substituent groups.

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be localized predominantly on the nitrogen atom of the methanamine group and the oxygen atom of the ethoxy group, reflecting the presence of lone pair electrons. The nitrogen lone pair is generally higher in energy than the oxygen lone pair, suggesting the primary amine is the principal site of nucleophilicity.

The LUMO , conversely, is likely to be distributed across the antibonding σ* orbitals of the C-N, C-O, and C-C bonds of the cyclopentane skeleton. The energy of the LUMO will indicate the molecule's susceptibility to nucleophilic attack or its ability to act as a Lewis acid.

The HOMO-LUMO gap is a crucial parameter that correlates with the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. For a saturated molecule like this, a relatively large HOMO-LUMO gap is expected, indicative of its general stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +1.5 | Distributed over σ* orbitals of the cyclopentane ring and substituents. |

| HOMO | -8.5 | Primarily localized on the nitrogen lone pair of the amine. |

| HOMO-LUMO Gap | 10.0 | Indicates high kinetic stability. |

Note: These energy values are estimations for illustrative purposes.

The distribution of electron density within this compound is non-uniform due to the presence of the electronegative oxygen and nitrogen atoms. An analysis of the charge distribution would reveal partial negative charges (δ-) localized on the nitrogen and oxygen atoms, while the adjacent carbon atoms and the hydrogen atoms of the amine group would bear partial positive charges (δ+).

An electrostatic potential (ESP) map visually represents this charge distribution. For this molecule, the ESP map would show regions of high negative potential (typically colored red or orange) centered around the lone pairs of the nitrogen and oxygen atoms. These are the sites most susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the amine hydrogens and the aliphatic portions of the molecule, indicating sites that would interact favorably with nucleophiles or anions. The ethyl and cyclopentyl hydrocarbon framework would exhibit a relatively neutral potential (green).

Reaction Mechanism Predictions

Theoretical and computational studies can predict the most likely pathways for chemical reactions involving this compound.

One of the primary reactive sites is the primary amine . Its nucleophilic character, as indicated by the HOMO localization, suggests it will readily participate in reactions with electrophiles. For example, in an alkylation reaction , the nitrogen lone pair would attack the electrophilic center of an alkyl halide. The transition state for this S_N2 reaction would involve the formation of a new C-N bond and the cleavage of the carbon-halogen bond.

Another potential reaction is the acid-catalyzed cleavage of the ether . In the presence of a strong acid (e.g., HBr or HI), the ether oxygen would be protonated, forming a good leaving group (an alcohol). A nucleophile (e.g., Br⁻ or I⁻) could then attack one of the adjacent carbon atoms. The mechanism (S_N1 or S_N2) would depend on the nature of the carbon atom. Attack at the primary carbon of the ethoxy group would proceed via an S_N2 mechanism. Attack at the tertiary carbon of the cyclopentane ring could potentially involve an S_N1 mechanism, proceeding through a tertiary carbocation intermediate, although S_N2 is also possible depending on steric hindrance and solvent conditions. Computational modeling of the transition state energies for both pathways would determine the favored mechanism.

Computational Studies of Key Synthetic Steps

The synthesis of this compound can be dissected into several key transformations, each amenable to computational investigation. These typically include the formation of the carbon skeleton, the introduction of the ethoxy group, and the elaboration of the methanamine moiety.

Grignard Addition to a Cyclopentanone (B42830) Precursor:

A plausible synthetic route involves the addition of an ethyl Grignard reagent to a substituted cyclopentanone. Computational studies, often employing Density Functional Theory (DFT), have extensively investigated the mechanism of Grignard additions to carbonyl compounds. nih.gov These studies explore the reaction energy profile, including the structures of reactants, transition states, and products.

Two primary mechanisms are often considered: a polar, nucleophilic addition pathway and a single-electron transfer (SET) pathway. nih.gov DFT calculations can help determine which pathway is more favorable for a given system. For the addition of an ethyl Grignard reagent to a cyclopentanone, the polar mechanism is generally expected to dominate. Computational models have revealed that the Grignard reagent likely exists as a complex aggregate in ethereal solvents, and the reaction mechanism can be influenced by this aggregation state. nih.gov

A representative computational study on the addition of methylmagnesium chloride to formaldehyde (B43269) has shown that the reaction can proceed through a transition state where the carbonyl compound coordinates to a dimeric Grignard reagent. The calculated activation barriers for such reactions provide quantitative estimates of the reaction rate.

Table 1: Calculated Activation Energies for a Model Grignard Addition Reaction

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| CH₃MgCl + H₂CO → [TS] | B3LYP/6-31G* | PCM (THF) | 12.5 |

Data is representative and based on analogous systems.

Nucleophilic Substitution for Ether Formation:

The introduction of the ethoxy group can be envisioned as a nucleophilic substitution reaction, where an ethoxide ion displaces a suitable leaving group on the cyclopentyl ring. This reaction is likely to proceed via an S\textsubscript{N}2 mechanism, particularly if the leaving group is at a secondary carbon, though steric hindrance can be a significant factor.

Computational analysis of S\textsubscript{N}2 reactions provides detailed information about the transition state geometry and the associated energy barrier. libretexts.orgmasterorganicchemistry.com For a cyclopentyl system, the ring conformation can influence the accessibility of the electrophilic carbon to the incoming nucleophile. Theoretical models can predict the preferred trajectory of the nucleophile and the degree of bond formation and bond breaking in the transition state.

Reduction of a Nitrile to a Primary Amine:

A common strategy for introducing a methanamine group is the reduction of a nitrile. The mechanism of nitrile reduction by various hydride reagents or catalytic hydrogenation has been a subject of computational inquiry. researchgate.netorganic-chemistry.org DFT calculations can be used to model the interaction of the nitrile with the reducing agent or catalyst surface. researchgate.net These studies can elucidate the stepwise process of hydride transfer or hydrogen atom addition, helping to rationalize the observed stereoselectivity and to design more efficient catalysts. researchgate.net

Transition State Analysis for Nucleophilic Substitution and Addition Reactions

The transition state is the highest energy point along the reaction coordinate and its structure is paramount to understanding reaction kinetics and selectivity.

Transition State of Nucleophilic Substitution (S\textsubscript{N}2):

In the context of forming the ethoxy linkage via an S\textsubscript{N}2 reaction, the transition state would involve a pentacoordinated carbon atom. libretexts.orgchemistrysteps.com The incoming ethoxide nucleophile and the departing leaving group are positioned on opposite sides of the cyclopentyl ring, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.org

Computational chemistry allows for the precise characterization of this transition state structure, including bond lengths and angles. Imaginary frequency calculations are used to confirm that the located structure is indeed a true transition state.

Table 2: Geometric Parameters of a Model S\textsubscript{N}2 Transition State

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| C-O (forming bond) | Distance between carbon and incoming oxygen | 2.15 |

| C-LG (breaking bond) | Distance between carbon and leaving group | 2.25 |

Data is representative for a generic S\textsubscript{N}2 reaction.

The planarity of the cyclopentyl ring and the steric bulk of adjacent substituents, such as the ethyl group, would significantly influence the energy of this transition state. Computational models can quantify these steric effects on the activation energy.

Transition State of Grignard Addition:

The transition state for the nucleophilic addition of a Grignard reagent to the cyclopentanone carbonyl group is often depicted as a four-centered or six-centered cyclic structure. nih.gov In the four-centered mechanism, the magnesium atom coordinates to the carbonyl oxygen, while the ethyl group attacks the carbonyl carbon.

DFT calculations can provide detailed geometries of these transition states. The analysis of these structures reveals the degree of asynchronicity in bond formation and breaking. For instance, the formation of the O-Mg bond may be more advanced than the C-C bond formation in the transition state. The presence of solvent molecules, explicitly included in the computational model, can also play a crucial role in stabilizing the transition state. nih.gov

By analyzing these computationally derived transition states, a deeper understanding of the factors controlling the stereochemical outcome of the addition to the prochiral cyclopentanone can be achieved. This is particularly important for controlling the relative stereochemistry between the newly formed stereocenter and the existing one at the 3-position of the cyclopentyl ring.

Advanced Spectroscopic and Analytical Methodologies for Characterization Research

Development of Advanced NMR Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule with the complexity of (1-Ethoxy-3-ethylcyclopentyl)methanamine, advanced NMR techniques are indispensable for unambiguously determining its stereochemistry. The presence of two stereocenters at the C1 and C3 positions of the cyclopentane (B165970) ring results in the possibility of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).

The cyclopentane ring is not planar and undergoes rapid conformational changes between envelope and twist forms. The substituents' preferred pseudoaxial or pseudoequatorial orientations will influence the chemical shifts and coupling constants of the ring protons.

Key NMR Methodologies:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are fundamental for assigning the proton (¹H) and carbon (¹³C) signals of the molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for determining the relative stereochemistry. The spatial proximity of protons results in cross-peaks in the NOESY/ROESY spectra. For instance, a strong NOE between the proton of the aminomethyl group and a proton on the ethyl group would suggest a cis relationship between these substituents.

Residual Dipolar Couplings (RDCs): By partially aligning the molecules in a suitable medium, RDCs can be measured. These provide long-range structural information and can be used to define the relative orientation of different parts of the molecule, aiding in the determination of the absolute configuration when used in conjunction with chiral aligning media.

Chiral Derivatizing Agents (CDAs): The use of chiral derivatizing agents, such as Mosher's acid, can be employed to convert the enantiomers into diastereomers. The resulting diastereomeric derivatives will exhibit distinct NMR spectra, allowing for the differentiation and assignment of the absolute configuration of each stereocenter.

Illustrative ¹H NMR Chemical Shift Data for a Diastereomer of this compound:

| Functional Group | Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Ethoxy | -O-CH₂-CH₃ | 3.4 - 3.6 | Quartet |

| Ethoxy | -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |

| Ethyl | -CH₂-CH₃ | 1.3 - 1.5 | Quartet |

| Ethyl | -CH₂-CH₃ | 0.8 - 1.0 | Triplet |

| Aminomethyl | -CH₂-NH₂ | 2.5 - 2.8 | Singlet (broad) |

| Cyclopentyl | Ring Protons | 1.2 - 2.2 | Multiplets |

Note: This table is illustrative and actual chemical shifts can vary based on the specific stereoisomer and solvent.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. While standard mass spectrometry can confirm the molecular weight of this compound, HRMS provides the exact mass, which helps in confirming the molecular formula. The fragmentation patterns observed in the mass spectrum can provide valuable structural information, aiding in the differentiation of isomers.

Cyclic amines often exhibit characteristic fragmentation patterns. future4200.com The molecular ion peak (M+) may be observed, and common fragmentation pathways for cyclic amines include the loss of a hydrogen atom ([M-H]+) and cleavage of the ring. whitman.edu For primary amines, a characteristic peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, is often observed. future4200.comwhitman.edu

Fragmentation Analysis:

The fragmentation of this compound isomers under electron ionization (EI) could proceed through several pathways:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. ntu.edu.sg

Ring Cleavage: The cyclopentane ring can undergo cleavage, leading to a variety of fragment ions. The position of the substituents will influence the relative abundance of these fragments, potentially allowing for the differentiation of cis and trans isomers.

Loss of Substituents: Fragmentation can also occur through the loss of the ethoxy or ethyl groups.

Tandem Mass Spectrometry (MS/MS):

To further differentiate between isomers, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected and subjected to further fragmentation. The resulting product ion spectrum can be highly specific for a particular isomer. By comparing the product ion spectra of the different isomers, unique fragmentation pathways can be identified that allow for their unambiguous differentiation.

Illustrative HRMS Fragmentation Data:

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) |

| 171.1674 | [M - C₂H₅]⁺ | 142.1283 |

| 171.1674 | [M - OC₂H₅]⁺ | 126.1283 |

| 171.1674 | [CH₂=NH₂]⁺ | 30.0337 |

Note: This table is illustrative. The exact masses are calculated based on the elemental composition and the relative abundances would be determined experimentally.

Chromatographic Method Development for Purity Analysis and Isomer Separation

Due to the presence of multiple stereoisomers, the development of robust chromatographic methods is essential for both purity analysis and the preparative separation of the individual isomers of this compound. Chiral chromatography is the most effective technique for separating enantiomers. theseus.fi

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for the separation of enantiomers. americanpharmaceuticalreview.comspringernature.com This can be achieved through two main approaches:

Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown broad applicability for the separation of a wide range of chiral compounds. nih.gov The method development would involve screening different CSPs and optimizing the mobile phase (e.g., hexane/isopropanol or methanol (B129727)/acetonitrile mixtures) to achieve baseline separation of the four stereoisomers.

Indirect Chiral Separation: This approach involves derivatizing the amine with a chiral derivatizing agent to form diastereomers. globalresearchonline.net These diastereomers can then be separated on a standard achiral stationary phase.

Supercritical Fluid Chromatography (SFC):

Chiral SFC is an attractive alternative to HPLC for chiral separations. nih.gov It often provides faster separations and uses environmentally benign carbon dioxide as the main mobile phase component. The same types of chiral stationary phases used in HPLC can also be used in SFC.

Capillary Electrophoresis (CE):

Chiral CE is another high-efficiency separation technique that can be used for the separation of enantiomers. americanpharmaceuticalreview.com In this technique, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation.

Illustrative Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak IA (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Note: This table provides an example of a starting point for method development. The optimal conditions would need to be determined experimentally.

Applications As a Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

There is no available scientific literature detailing the use of (1-Ethoxy-3-ethylcyclopentyl)methanamine as an intermediate in the synthesis of complex organic molecules.

Role as a Chiral Building Block in Asymmetric Synthesis

No published research could be found that describes the application of this compound as a chiral building block in asymmetric synthesis.

Precursor for Advanced Materials (e.g., polymerizable monomers, ligand scaffolds)

Information regarding the use of this compound as a precursor for polymerizable monomers or ligand scaffolds is not present in the public domain.

Q & A

Q. What are the optimal synthetic routes for (1-Ethoxy-3-ethylcyclopentyl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves functionalizing a cyclopentane backbone with ethoxy and ethyl groups, followed by aminomethylation. Key steps include:

- Reductive Amination : Use of aldehydes or ketones (e.g., 3-ethylcyclopentanone) with ammonia/amines under reducing agents like sodium cyanoborohydride (NaBH3CN) .

- Ethoxy Group Introduction : Alkylation using ethyl bromide or ethyl iodide in the presence of a base (e.g., K2CO3) .

- Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. Purity is enhanced via column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Identifies ethoxy (–OCH2CH3) protons (δ 1.2–1.4 ppm triplet) and ethylcyclopentyl CH2 groups (δ 1.5–1.8 ppm). Coupling constants (J) confirm cyclopentane ring conformation .

- 13C NMR : Distinguishes quaternary carbons (e.g., cyclopentane C1 and C3) and aminomethyl (–CH2NH2) signals (δ 40–50 ppm) .

- IR Spectroscopy : Confirms NH2 stretching (3300–3500 cm⁻¹) and C–O–C ether linkage (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 186.2) and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cis/trans configuration of the ethoxy and ethyl groups on the cyclopentane ring affects steric hindrance and transition-state stability. For example:

- Cis Isomers : Higher steric hindrance reduces SN2 reactivity but favors elimination pathways in the presence of strong bases (e.g., NaH) .

- Trans Isomers : Improved nucleophilic attack due to axial-equatorial positioning of leaving groups (e.g., halogen displacement) .

- Experimental Design : Use chiral HPLC to separate enantiomers, followed by kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Docking Simulations : Software like AutoDock Vina or Schrödinger Maestro predicts binding affinities to receptors (e.g., serotonin 5-HT2A). Focus on hydrophobic interactions between the cyclopentyl group and receptor pockets .

- Molecular Dynamics (MD) : AMBER or GROMACS simulates ligand-receptor stability over time, analyzing hydrogen bonding with NH2 groups .

- QM/MM Hybrid Models : Assess electronic effects of the ethoxy group on binding energy using Gaussian09 .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) across studies?

- Methodological Answer :

- Dose-Response Curves : Test compound efficacy at varying concentrations (1 nM–100 µM) to identify biphasic effects .

- Assay Validation : Use orthogonal methods (e.g., fluorometric vs. colorimetric assays) to rule out interference from the compound’s ether moiety .

- Meta-Analysis : Cross-reference studies for variables like solvent (DMSO vs. saline) or cell line (HEK293 vs. SH-SY5Y) that may alter activity .

Q. What strategies mitigate stability issues of this compound in aqueous solutions during long-term biological assays?

- Methodological Answer :

- pH Control : Buffers (pH 7.4) with 0.1% BSA reduce hydrolysis of the ethoxy group .

- Lyophilization : Store the compound as a lyophilized powder at –80°C, reconstituting in degassed solvents (e.g., acetonitrile/water) before use .

- Stabilizers : Add antioxidants (0.01% ascorbic acid) or chelating agents (EDTA) to prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.